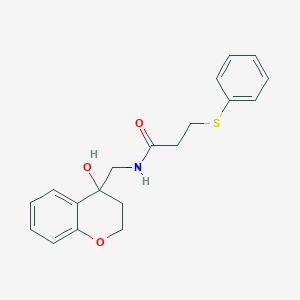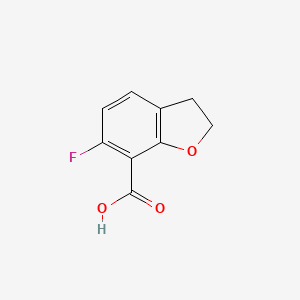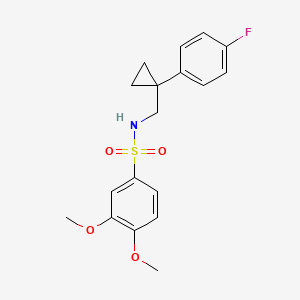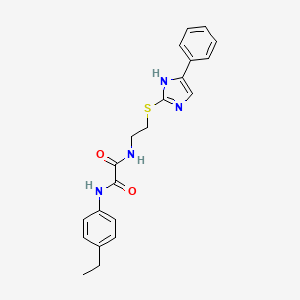
N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism in Rats
A study on the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats reveals insights into molecular properties and metabolic profiles, which could be analogous to those of "N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide". Such compounds demonstrate low clearance, moderate volume distribution, and extensive metabolism, suggesting potential applications in understanding drug distribution and metabolism in preclinical studies (Wu et al., 2006).
Affinitychromic Polythiophenes for Drug Discovery
Research on postfunctionalizable and chromic polythiophenes indicates the possibility of using similar chemical frameworks for high-throughput screening and drug discovery. The study focuses on the easy reaction of the side group with various amine-bearing molecules, leading to significant color changes upon interaction with different analytes. This suggests potential applications in developing versatile and inexpensive tools for drug discovery (Bernier et al., 2002).
Antiprostatic Carcinoma Drug Studies
Quantum chemical studies of bicalutamide, an anti-prostatic carcinoma drug, provide insights into the molecular interactions and properties that could be relevant for compounds like "this compound". Understanding the steric energy and feasible positions for blocking androgen receptors offers a basis for designing drugs with specific receptor affinity and activity (Otuokere & Amaku, 2015).
Synthesis and Biological Activity Analysis
The synthesis and analysis of a novel compound, highlighting the importance of structural analysis and biological activity studies in drug development. Such research outlines a methodological approach for synthesizing and evaluating the biological activities of new chemical entities, which could be applied to "this compound" for potential therapeutic applications (Bai et al., 2012).
Mécanisme D'action
The compound N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide has been found to target the 16kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein is implicated as a likely target of the compound, as parasites inhibited with N-4HCS compounds phenocopy the targeted deletion of Pfs16 in gametocytes .
Orientations Futures
The discovery of N-((4-hydroxychroman-4-yl)methyl)-3-(phenylthio)propanamide’s effects on the malaria parasite life cycle presents promising future directions . The compound and its class (N-4HCS) are being considered as flexible and effective starting candidates from which transmission-blocking antimalarials can be developed .
Propriétés
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-18(10-13-24-15-6-2-1-3-7-15)20-14-19(22)11-12-23-17-9-5-4-8-16(17)19/h1-9,22H,10-14H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOSTHWPHPYKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)CCSC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2880090.png)


![4-isobutyl-1-(4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2880095.png)



![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)
![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

